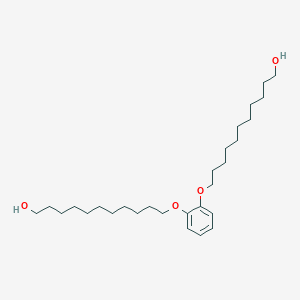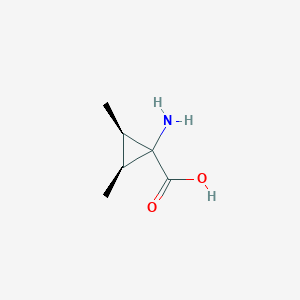
Sodium phenylpyruvate monohydrate
Overview
Description
Sodium phenylpyruvate monohydrate is a chemical compound with the molecular formula C9H9NaO4. It is the sodium salt of phenylpyruvic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as a substrate in enzymatic reactions and its involvement in metabolic pathways.
Mechanism of Action
Target of Action
Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when this compound acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .
Biochemical Pathways
This compound is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of this compound leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.
Biochemical Analysis
Biochemical Properties
Sodium phenylpyruvate monohydrate is involved in several biochemical reactions. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . It inhibits amino acid formation and depresses oxygen consumption . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. For instance, it has been shown to impair wound healing and augment inflammatory responses in diabetic wounds . Reducing phenylpyruvate via dietary phenylalanine restriction relieves uncontrolled inflammation and benefits diabetic wounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to PPT1 protein and increase NLRP3 palmitoylation level . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is stable when stored at freezer temperatures . The solid form of the compound oxidizes in air and decomposes on storage, if not dry .
Metabolic Pathways
This compound is involved in the phenylalanine metabolic pathway . It is produced through two distinct gut microbial pathways: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other by phenylpyruvate decarboxylase (PPDC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate monohydrate can be synthesized through the reaction of benzaldehyde with hydantoin in an aqueous medium. This reaction is catalyzed by a primary or secondary amine at high temperatures. The reaction mixture is then treated with an excess of sodium hydroxide at high temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in crystalline form to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium phenylpyruvate monohydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenylalanine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid.
Reduction: Phenylalanine.
Substitution: Various phenylpyruvate derivatives depending on the nucleophile used
Scientific Research Applications
Sodium phenylpyruvate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.
Medicine: It is studied for its potential therapeutic effects in conditions like phenylketonuria, where it inhibits amino acid formation and depresses oxygen consumption.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
Phenylpyruvic acid: The parent compound of sodium phenylpyruvate monohydrate.
Phenylalanine: A related amino acid that can be synthesized from this compound.
Phenylacetic acid: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its solubility in water and its role as a substrate in enzymatic reactions. Unlike its parent compound, phenylpyruvic acid, the sodium salt form is more stable and easier to handle in various applications .
Properties
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)





![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)






